3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine
Overview
Description
3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl Bis-amine is a polyether compound with amine groups on both termini . This oligoether is potentially useful as a hydrophilic spacer and cross-linking agent between molecules and in the design of hydrophilic tethers for linking molecules to substrates .
Synthesis Analysis
The synthesis of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl Bis-amine involves the use of Amino-PEG5-Amine, which is composed of 5 PEG units with two amino groups . Amino groups are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc .Molecular Structure Analysis
The molecular formula of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl Bis-amine is CHNO . The average mass is 280.361 Da and the monoisotopic mass is 280.199829 Da .Chemical Reactions Analysis
The amine groups in 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl Bis-amine are reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . This makes it potentially useful as a hydrophilic spacer and cross-linking agent between molecules .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diyl Bis-amine include a density of 1.0±0.1 g/cm3, boiling point of 300.9±27.0 °C at 760 mmHg, and a flash point of 111.8±23.6 °C . It has 5 H bond acceptors, 0 H bond donors, and 14 freely rotating bonds .Scientific Research Applications
Ionophoric Properties
3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine demonstrates enhanced ionophoric properties when converted by Fe3+ oxidation. This conversion leads to analogues of 15-crown-5 and 18-crown-6, highlighting its potential in ion transport and recognition studies (Raban, Greenblatt, & Kandil, 1983).
Complex Formation with Metal Salts
This chemical forms complexes with alkali and alkaline-earth metal salts in acetonitrile. It exhibits a high selectivity for lithium salts, making it a candidate for use in studies involving lithium and its applications (Solov'ev et al., 1991).
Probing Mixing Behavior in Phospholipids
The compound is used to probe the mixing behavior of unsaturated phosphocholines in fluid bilayers. This application is significant for understanding the properties of cell membranes and potentially for drug delivery systems (Otto et al., 2000).
Co-ordination with Uranium(VI)
The unique co-ordination of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine with uranium(VI) is of interest in nuclear chemistry and materials science. This compound acts as both a unidentate donor and a hydrogen bond acceptor (Rogers et al., 1989).
Application in Polymeric Materials
This chemical is a precursor for the synthesis of polyethyleneimine-based metal complexes. Its use in the synthesis of polymeric materials such as polyurethanes and polyamides is of great interest in materials science (Strasdeit, 1992).
Usage in Chemical Vapor Deposition
The compound has been used in the synthesis of volatile barium beta-diketonate polyether adducts. Its role in metalorganic chemical vapor deposition is essential for the preparation of thin films, an important process in materials science (Gardiner et al., 1991).
Biobased Diamines Production
Recent advances highlight the potential of 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine in the production of bio-based diamines from renewable resources. This application is particularly relevant in the context of sustainable development and the production of environmentally friendly plastics (Wang et al., 2021).
Fluorescent Properties in Metal Complexes
The compound shows potential in the study of spectral-fluorescent properties of transition metal complexes. This application is important in the field of fluorescence spectroscopy and could have implications in materials science and sensor technology (Tsvirko et al., 2007).
Macrocyclic and Acyclic Complexes Synthesis
This chemical is involved in the synthesis of novel macrocyclic and acyclic complexes, particularly with uranyl ion. Such studies are significant in coordination chemistry and have potential applications in nuclear science and technology (Pospieszna-Markiewicz & Radecka-Paryzek, 2004).
CO2 Capture Technology
3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine is used in CO2 absorption technologies. Its application in polyamine systems for CO2 capture showcases its potential in addressing environmental challenges related to greenhouse gas emissions (Bui et al., 2018).
Structural Studies
The structural analysis of derivatives of this compound, such as hexamethylene triperoxide diamine, contributes to a better understanding of their chemical properties. This information is crucial for applications in various fields, including explosives and polymer science (Schaefer, Fourkas, & Tiemann, 1985).
Polymer Synthesis
The compound is used in the synthesis of poly(phenylacetylene) derivatives bearing a crown cavity on the main chain. This application is relevant in polymer chemistry, particularly in the creation of specialized polymers with specific properties (Kakuchi et al., 2005).
Future Directions
properties
IUPAC Name |
2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N2O5/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h1-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOPZYBJIJNBLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00575708 | |
Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine | |
CAS RN |
72236-26-1 | |
Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72236-26-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,6,9,12,15-Pentaoxaheptadecane-1,17-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00575708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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